N-[2-[(2,3-dimethylphenyl)carbamoyl]phenyl]-2,3,4-trimethoxybenzamide
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Overview
Description
N-[2-[(2,3-dimethylphenyl)carbamoyl]phenyl]-2,3,4-trimethoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with multiple functional groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(2,3-dimethylphenyl)carbamoyl]phenyl]-2,3,4-trimethoxybenzamide typically involves multi-step organic reactions. One common method starts with the preparation of 2,3,4-trimethoxybenzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride. This intermediate is reacted with 2-aminobenzamide to form the desired benzamide derivative. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Purification steps such as recrystallization and chromatography are crucial to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[2-[(2,3-dimethylphenyl)carbamoyl]phenyl]-2,3,4-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the benzamide can be reduced to form amines.
Substitution: Electrophilic aromatic substitution can occur on the benzene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination under Lewis acid catalysis.
Major Products
Oxidation: Formation of 2,3,4-trimethoxybenzoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated benzamides.
Scientific Research Applications
N-[2-[(2,3-dimethylphenyl)carbamoyl]phenyl]-2,3,4-trimethoxybenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[2-[(2,3-dimethylphenyl)carbamoyl]phenyl]-2,3,4-trimethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A simpler amine with a benzyl group, used in organic synthesis and pharmaceuticals.
Bis(2-ethylhexyl) terephthalate: A plasticizer with a similar aromatic structure but different functional groups.
Uniqueness
N-[2-[(2,3-dimethylphenyl)carbamoyl]phenyl]-2,3,4-trimethoxybenzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its trimethoxybenzamide structure allows for diverse chemical modifications, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C25H26N2O5 |
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Molecular Weight |
434.5 g/mol |
IUPAC Name |
N-[2-[(2,3-dimethylphenyl)carbamoyl]phenyl]-2,3,4-trimethoxybenzamide |
InChI |
InChI=1S/C25H26N2O5/c1-15-9-8-12-19(16(15)2)26-24(28)17-10-6-7-11-20(17)27-25(29)18-13-14-21(30-3)23(32-5)22(18)31-4/h6-14H,1-5H3,(H,26,28)(H,27,29) |
InChI Key |
CPYYZMJFEBPMLJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=C(C(=C(C=C3)OC)OC)OC)C |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=C(C(=C(C=C3)OC)OC)OC)C |
Origin of Product |
United States |
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